Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester
CAS No.: 3021-31-6
Cat. No.: VC18408296
Molecular Formula: C16H23ClO3S
Molecular Weight: 330.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3021-31-6 |
|---|---|
| Molecular Formula | C16H23ClO3S |
| Molecular Weight | 330.9 g/mol |
| IUPAC Name | 1-tert-butyl-4-(2-chlorosulfinyloxycyclohexyl)oxybenzene |
| Standard InChI | InChI=1S/C16H23ClO3S/c1-16(2,3)12-8-10-13(11-9-12)19-14-6-4-5-7-15(14)20-21(17)18/h8-11,14-15H,4-7H2,1-3H3 |
| Standard InChI Key | WAAUJYWIXWENKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₆H₂₃ClO₃S, with a molecular weight of 330.9 g/mol. Its IUPAC name, 1-tert-butyl-4-(2-chlorosulfinyloxycyclohexyl)oxybenzene, reflects its three core components:
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A tert-butyl-substituted phenoxy group at the para position, providing steric bulk.
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A cyclohexyl ester bridge, contributing conformational flexibility.
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A chlorosulfinyloxy group (-OS(=O)Cl), enabling electrophilic reactivity.
Key Structural Features:
| Property | Value/Description | Source |
|---|---|---|
| CAS No. | 3021-31-6 | |
| Molecular Formula | C₁₆H₂₃ClO₃S | |
| Molecular Weight | 330.9 g/mol | |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)Cl | |
| InChI Key | WAAUJYWIXWENKQ-UHFFFAOYSA-N |
The tert-butyl group enhances steric hindrance, potentially slowing hydrolysis and oxidation reactions compared to less hindered sulfonic acid derivatives. The cyclohexyl ring adopts a chair conformation, optimizing spatial arrangement for interactions with substrates.
Chemical Reactivity and Applications
Electrophilic Sulfonation
The chlorosulfinyloxy group acts as a potent electrophile, participating in sulfonation reactions with aromatic compounds (e.g., benzene, toluene) to yield sulfonic acids. This reactivity is exploited in:
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Surfactant Synthesis: Production of alkylbenzene sulfonates for detergents.
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Pharmaceutical Intermediates: Functionalization of drug candidates to enhance solubility.
Polymer Modification
The compound serves as a crosslinking agent in epoxy resins and polyurethanes, improving thermal stability and mechanical strength.
Agricultural Chemistry
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Corrosivity | Use chemical-resistant gloves (e.g., nitrile) | |
| Inhalation Risk | Operate in fume hoods with adequate airflow | |
| Storage | Store in airtight containers at 2–8°C |
Acute exposure may cause severe skin burns, while chronic inhalation risks include respiratory tract irritation.
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Application Context |
|---|---|---|
| Chlorosulfonic Acid | Lacks ester linkage; higher reactivity | Sulfonation reagents |
| Cyclohexyl Sulfamate | Contains sulfamate group (-SO₂NH₂) | Sweetener production |
| Para-Cresol | Simpler structure; no sulfonic acid group | Disinfectants |
The tert-butylphenoxy group in chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester confers unique steric and electronic properties, making it preferable for reactions requiring controlled electrophilicity.
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